molecular formula C28H25FN6O2S B2914386 5-[(4-fluorobenzyl)thio]-8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline CAS No. 901736-69-4

5-[(4-fluorobenzyl)thio]-8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2914386
CAS No.: 901736-69-4
M. Wt: 528.61
InChI Key: SKFAVQRFYSKWMV-UHFFFAOYSA-N
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Description

5-[(4-fluorobenzyl)thio]-8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C28H25FN6O2S and its molecular weight is 528.61. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 5-[(4-fluorobenzyl)thio]-8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline, is a complex molecule that likely interacts with multiple targets. Based on its structural components, it’s plausible that it interacts with cyclooxygenase-2 (COX-2) , a key enzyme involved in the inflammatory response.

Mode of Action

The compound’s interaction with its targets likely involves the formation of hydrogen bonds and hydrophobic interactions . The presence of the 1,2,4-triazolo[1,5-c]quinazoline and benzimidazole moieties in the compound suggests that it can form specific interactions with different target receptors . In the case of COX-2, the compound may inhibit the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators .

Biochemical Pathways

The inhibition of COX-2 can affect the arachidonic acid pathway , leading to a decrease in the production of prostaglandins , which are key mediators of inflammation . This can result in reduced inflammation and pain, making the compound potentially useful in the treatment of inflammatory conditions.

Result of Action

The molecular and cellular effects of the compound’s action would likely include a reduction in the production of pro-inflammatory mediators, leading to a decrease in inflammation and pain . This could potentially be beneficial in the treatment of conditions such as arthritis or other inflammatory diseases.

Properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN6O2S/c1-17-30-21-6-4-5-7-23(21)34(17)13-12-26-32-27-20-14-24(36-2)25(37-3)15-22(20)31-28(35(27)33-26)38-16-18-8-10-19(29)11-9-18/h4-11,14-15H,12-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFAVQRFYSKWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC(=C(C=C5N=C4SCC6=CC=C(C=C6)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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